5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole
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Overview
Description
5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture. This particular compound is characterized by the presence of chlorophenyl, fluorophenyl, and phenyl groups attached to a triazole ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Introduction of Substituents: The chlorophenyl, fluorophenyl, and phenyl groups are introduced through nucleophilic substitution reactions. For instance, the chlorophenyl group can be introduced using 4-chlorobenzyl chloride in the presence of a base like sodium hydride.
Thioether Formation: The methylthio group is introduced by reacting the intermediate with a thiol, such as 4-fluorobenzenethiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s ability to interact with various biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as fungicides and herbicides, due to its potential biological activity against various plant pathogens.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. Additionally, the aromatic substituents can enhance binding affinity and selectivity towards specific targets, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-4-phenyl-1,2,4-triazole: Lacks the fluorophenyl and methylthio groups, which may result in different biological activities.
3-(4-Fluorophenyl)-4-phenyl-1,2,4-triazole: Lacks the chlorophenyl and methylthio groups, potentially altering its chemical properties and biological effects.
5-Phenyl-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole: Lacks the chlorophenyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups, along with the methylthio substituent, makes 5-(4-Chlorophenyl)-3-[(4-fluorophenyl)methylthio]-4-phenyl-1,2,4-triazole unique
Properties
Molecular Formula |
C21H15ClFN3S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H15ClFN3S/c22-17-10-8-16(9-11-17)20-24-25-21(26(20)19-4-2-1-3-5-19)27-14-15-6-12-18(23)13-7-15/h1-13H,14H2 |
InChI Key |
BVLNFWKCEGSFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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